molecular formula C17H20N2O4S2 B4728794 N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4728794
M. Wt: 380.5 g/mol
InChI Key: IHEPLPOMXIIHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as Furosemide, is a widely used diuretic medication that helps to remove excess fluid from the body. It is a sulfonamide-based loop diuretic that is commonly used in the treatment of edema, hypertension, and congestive heart failure. Furosemide has been a popular choice for medical professionals due to its fast-acting nature and effectiveness in treating these conditions.

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema.
Biochemical and physiological effects:
Furosemide has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure, an increase in urine output, and a decrease in plasma volume. It can also lead to changes in electrolyte levels, including hypokalemia, hyponatremia, and hypochloremia.

Advantages and Limitations for Lab Experiments

Furosemide has a number of advantages and limitations when used in lab experiments. Its fast-acting nature and effectiveness in treating edema and hypertension make it a popular choice for researchers. However, its potential to cause electrolyte imbalances and other side effects must be taken into consideration when designing experiments.

Future Directions

There are a number of future directions that could be explored in relation to Furosemide. One potential area of research is the development of new and improved diuretic medications that are more effective and have fewer side effects. Another area of interest is the use of Furosemide in combination with other medications to treat a wider range of medical conditions. Additionally, further studies could be conducted to better understand the mechanism of action of Furosemide and its effects on the body.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and its effectiveness in treating various medical conditions. It has been used in numerous clinical trials and studies to evaluate its efficacy and safety in treating edema, hypertension, and congestive heart failure.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24-16-7-6-14(11-15(16)17(20)19-8-2-3-9-19)25(21,22)18-12-13-5-4-10-23-13/h4-7,10-11,18H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEPLPOMXIIHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

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